BenchChemオンラインストアへようこそ!

2-hydroxy-5-methyl-N-(pyridin-4-yl)benzamide

Lipophilicity Drug-likeness Permeability

2-Hydroxy-5-methyl-N-(pyridin-4-yl)benzamide (CAS 878160-83-9) is a synthetic small-molecule benzamide derivative with the molecular formula C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol. It features a salicylamide core (2-hydroxybenzamide) bearing a 5-methyl substituent on the phenyl ring and an N-(pyridin-4-yl) amide substituent.

Molecular Formula C13H12N2O2
Molecular Weight 228.251
CAS No. 878160-83-9
Cat. No. B2726773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-5-methyl-N-(pyridin-4-yl)benzamide
CAS878160-83-9
Molecular FormulaC13H12N2O2
Molecular Weight228.251
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)C(=O)NC2=CC=NC=C2
InChIInChI=1S/C13H12N2O2/c1-9-2-3-12(16)11(8-9)13(17)15-10-4-6-14-7-5-10/h2-8,16H,1H3,(H,14,15,17)
InChIKeyFRPKSIJGAKEKTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Hydroxy-5-methyl-N-(pyridin-4-yl)benzamide (CAS 878160-83-9): Structural & Physicochemical Baseline for Procurement Decisions


2-Hydroxy-5-methyl-N-(pyridin-4-yl)benzamide (CAS 878160-83-9) is a synthetic small-molecule benzamide derivative with the molecular formula C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol . It features a salicylamide core (2-hydroxybenzamide) bearing a 5-methyl substituent on the phenyl ring and an N-(pyridin-4-yl) amide substituent. Key computed physicochemical properties include a LogP of 2.06, two hydrogen-bond donors, three hydrogen-bond acceptors, and a topological polar surface area (TPSA) of 62.22 Ų . The compound is commercially available from multiple vendors at a typical purity of ≥95%, with a reported melting point of 249–251 °C [1].

Why 2-Hydroxy-5-methyl-N-(pyridin-4-yl)benzamide Cannot Be Replaced by Generic Analogs Without Scientific Justification


Close structural analogs of 2-hydroxy-5-methyl-N-(pyridin-4-yl)benzamide—such as N-(pyridin-4-yl)benzamide (lacking the salicylamide hydroxyl and methyl groups), 2-hydroxy-5-methylbenzamide (lacking the pyridine cap), or positional isomers like the N-(pyridin-3-yl) variant (CAS 878160-82-8) [1]—exhibit substantial differences in lipophilicity, hydrogen-bonding capacity, and molecular geometry that preclude simple interchangeability. The benzamide chemotype with a pyridyl cap is a privileged scaffold for class I histone deacetylase (HDAC) inhibition [2], and even minor perturbations to either the pyridine nitrogen position or the benzamide ring substitution pattern have been shown to shift biological potency by orders of magnitude within related chemotypes [3]. Directly substituting this compound with a superficially similar analog without experimental validation of the specific structural features risks loss of target engagement, altered ADME properties, or unexpected selectivity profiles.

Quantitative Differentiation Guide for 2-Hydroxy-5-methyl-N-(pyridin-4-yl)benzamide Relative to Closest Analogs


Lipophilicity Modulation: LogP Elevation Relative to the Parent N-(Pyridin-4-yl)benzamide

The addition of the 2-hydroxy and 5-methyl substituents on the benzamide phenyl ring increases the experimental/computed LogP from 1.85–2.41 for the unsubstituted parent N-(pyridin-4-yl)benzamide (CAS 5221-44-3) to 2.06 for the target compound, while simultaneously increasing the hydrogen-bond donor count from 1 to 2 and the acceptor count from 2 to 3 [1]. This shift in physicochemical profile alters the compound's position within drug-likeness and permeability parameter spaces, which is relevant when screening for oral bioavailability or CNS penetration potential.

Lipophilicity Drug-likeness Permeability

Positional Isomer Differentiation: 4-Pyridyl versus 3-Pyridyl Substitution Alters Molecular Recognition

In the pyridyl benzamide chemotype, the position of the pyridine nitrogen has been shown to profoundly affect biological activity. In a structure-activity relationship (SAR) study of anti-Trypanosoma cruzi agents, substitution of the 3-pyridyl moiety with sterically hindered or alternatively positioned pyridyl groups (including 4-pyridyl variants) reduced potency by up to three orders of magnitude, with IC50 values shifting from 0.007 μM (3-pyridyl lead) to 17–96 μM for analogs with modified pyridine geometry [1]. While direct activity data for this compound are not available, the positional isomer 2-hydroxy-5-methyl-N-(pyridin-3-yl)benzamide (CAS 878160-82-8) and the 4-pyridyl target compound differ only in the position of the pyridine nitrogen yet present distinct electrostatic potential surfaces and hydrogen-bonding geometries that would be expected to yield divergent target-binding profiles.

Positional isomerism Target engagement Selectivity

Scaffold Privilege: Pyridyl-Benzamide Chemotype is Recognized for Class I HDAC Inhibition

A systematic screen of 94 epigenetic compounds identified that histone deacetylase inhibitors (HDACis) containing a benzamide functional moiety with a pyridyl cap group were the most potent and least toxic latency-reversing agents (LRAs) in a primary resting CD4+ T cell model of HIV-1 latency [1]. Within this chemotype, compounds such as chidamide (Epidaza), which features a pyridyl-containing benzamide core, have progressed to clinical approval, validating the translational relevance of the scaffold. 2-Hydroxy-5-methyl-N-(pyridin-4-yl)benzamide incorporates both the benzamide zinc-binding group and the pyridine cap recognition element, positioning it within this therapeutically validated chemotype for HDAC-targeted research programs.

Epigenetics HDAC inhibition HIV latency reversal

Thermal Stability and Purity Baseline for Reproducible Screening

The target compound exhibits a melting point of 249–251 °C [1], which is significantly higher than that of the simpler comparator N-(pyridin-4-yl)benzamide (210 °C) , consistent with the additional intermolecular hydrogen-bonding interactions afforded by the 2-hydroxy group. The compound is supplied at ≥95% purity (HPLC) by multiple vendors including Fluorochem, Chemscene, and Leyan [1], with recommended storage conditions of sealed containers at 2–8 °C in a dry environment . The MDL number MFCD09315081 provides a unique identifier for unambiguous procurement across supplier catalogs.

Quality control Melting point Purity specification

Scaffold Versatility: A Single Building Block for Diversifying Kinase, HDAC, and Antiparasitic Chemotypes

The pyridine-benzamide scaffold that forms the core of this compound has been employed across multiple therapeutic target classes. Fragment-based optimization of pyridine-benzamide hits has yielded dual MNK1/2 kinase inhibitors with IC50 values of 89 nM and 200 nM, respectively [1]. The same scaffold has been developed into potent inhibitors of Rho-associated coiled-coil kinase (ROCK), with WF-536 (a pyridin-4-yl benzamide derivative) demonstrating oral activity and tumor anti-metastatic efficacy . Additionally, 4-aminopyridine-based amide derivatives have been characterized as dual inhibitors of tissue non-specific alkaline phosphatase (TNAP) and ecto-5′-nucleotidase (e5′NT) with anticancer activity [2]. The 2-hydroxy-5-methyl substitution pattern present in the target compound introduces additional functionality (a chelatable hydroxyl and a steric methyl group) that can be exploited for metal coordination, hydrogen bonding, or hydrophobic pocket occupancy across these diverse target classes.

Fragment-based drug discovery Scaffold hopping Kinase inhibition

Highest-Confidence Application Scenarios for 2-Hydroxy-5-methyl-N-(pyridin-4-yl)benzamide Based on Current Evidence


HDAC-Targeted Epigenetic Screening Libraries

The benzamide-pyridyl pharmacophore is a validated recognition element for class I histone deacetylases, as demonstrated by the clinical HDAC inhibitor chidamide and the potent tool compound BRD2492 (HDAC1 IC50 = 13.2 nM) [1]. 2-Hydroxy-5-methyl-N-(pyridin-4-yl)benzamide incorporates both the benzamide zinc-binding group and the pyridin-4-yl surface-recognition cap, making it suitable for inclusion in focused HDAC inhibitor screening decks. The additional 2-hydroxy substituent may engage in additional hydrogen-bonding or metal-coordination interactions within the HDAC active site, potentially conferring isoform selectivity when elaborated into more complex analogs.

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

Pyridine-benzamide fragments have been successfully advanced to potent dual MNK1/2 inhibitors (IC50 = 89–200 nM) through structure-based design [2]. Similarly, pyridinyl-benzamide-based inhibitors of protein kinase A (PKA) have been co-crystallized, confirming the scaffold's suitability for ATP-binding site engagement [3]. The target compound, with its modest molecular weight (228.25 Da) and favorable ligand efficiency metrics (LogP = 2.06, TPSA = 62.22 Ų), meets the physicochemical criteria for a fragment starting point and can serve as a versatile core for kinase inhibitor lead generation.

Structure-Activity Relationship (SAR) Studies on Pyridine Positional Isomers

Published SAR data in the anti-Trypanosoma cruzi chemotype reveal that changing the pyridine nitrogen position from the 3- to the 4-position can reduce potency by over three orders of magnitude (from IC50 = 0.007 μM to 17–96 μM) [4]. 2-Hydroxy-5-methyl-N-(pyridin-4-yl)benzamide serves as a critical 4-pyridyl control compound for systematic SAR campaigns aimed at mapping the contribution of pyridine geometry to target engagement, selectivity, and cellular activity across diverse biological targets.

Building Block for Diversified Amide Library Synthesis

With a purity specification of ≥95% and a well-characterized melting point (249–251 °C), the compound is suitable as a robust building block for parallel amide coupling or diversification reactions [5]. The phenolic hydroxyl group provides a handle for O-alkylation or esterification, while the amide NH and pyridine nitrogen offer additional vectors for structural elaboration. The compound's commercial availability from multiple vendors (Fluorochem, Chemscene, Leyan, CymitQuimica) ensures supply chain redundancy for larger-scale library production [5].

Quote Request

Request a Quote for 2-hydroxy-5-methyl-N-(pyridin-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.